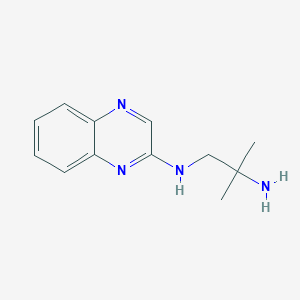
1,2-Propanediamine, 2-methyl-N1-2-quinoxalinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediamine, 2-methyl-N1-2-quinoxalinyl- is a chemical compound with a complex structure that includes both a propanediamine and a quinoxaline moiety
Méthodes De Préparation
The synthesis of 1,2-Propanediamine, 2-methyl-N1-2-quinoxalinyl- can be achieved through several synthetic routes. One common method involves the reductive amination of isopropanolamine using Raney Nickel as a catalyst and potassium carbonate as an additive . This method has been optimized to achieve high selectivity and yield. Industrial production methods often involve similar catalytic processes to ensure efficiency and scalability.
Analyse Des Réactions Chimiques
1,2-Propanediamine, 2-methyl-N1-2-quinoxalinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,2-Propanediamine, 2-methyl-N1-2-quinoxalinyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-2-quinoxalinyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,2-Propanediamine, 2-methyl-N1-2-quinoxalinyl- can be compared with other similar compounds such as:
1,2-Propanediamine: A simpler compound with similar structural features but lacking the quinoxaline moiety.
2-Methyl-1,2-propanediamine: Another related compound with a similar backbone but different functional groups.
N1-Isopropyl-2-methyl-1,2-propanediamine: A compound with a similar structure but different substituents.
The uniqueness of 1,2-Propanediamine, 2-methyl-N1-2-quinoxalinyl- lies in its combined structural features, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16N4 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
2-methyl-1-N-quinoxalin-2-ylpropane-1,2-diamine |
InChI |
InChI=1S/C12H16N4/c1-12(2,13)8-15-11-7-14-9-5-3-4-6-10(9)16-11/h3-7H,8,13H2,1-2H3,(H,15,16) |
Clé InChI |
KVTKTYONQKEGDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNC1=NC2=CC=CC=C2N=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


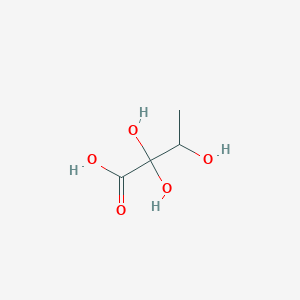
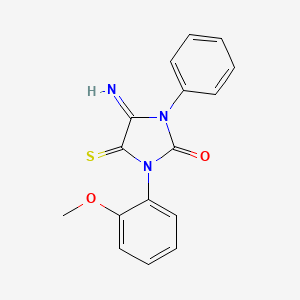
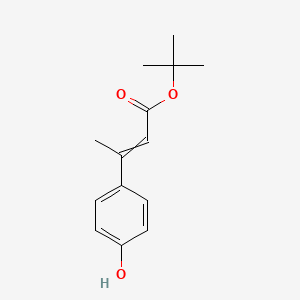
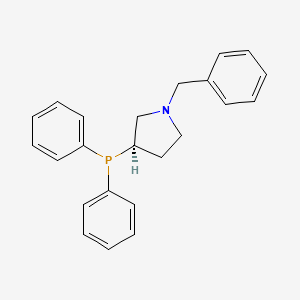
![4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine](/img/structure/B14240140.png)

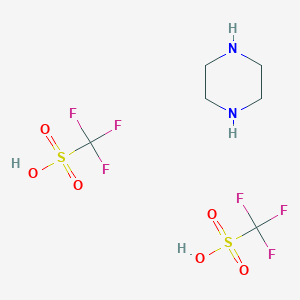
![3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14240162.png)
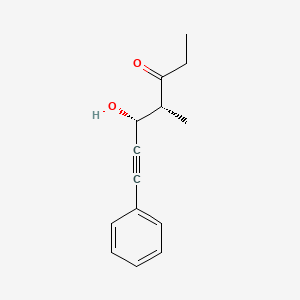
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N'-ethylurea](/img/structure/B14240172.png)
![1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene](/img/structure/B14240187.png)
![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)
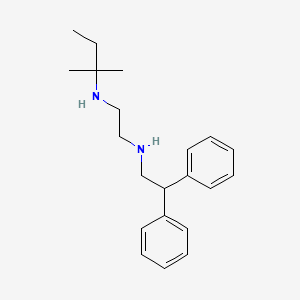
![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)
